

The Pharmacokinetic Profile of ATSP-7041: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

ATSP-7041 is a stapled α-helical peptide that has demonstrated significant potential as a therapeutic agent through its novel mechanism of action. As a dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX), ATSP-7041 reactivates the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis that is often dysregulated in cancer.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetic properties of ATSP-7041, presenting key data, experimental methodologies, and a visualization of its signaling pathway to support ongoing research and development efforts.

Core Pharmacokinetic Parameters

ATSP-7041 exhibits favorable pharmacokinetic properties, characterized by a durable plasma half-life that extends in higher species, suggesting the potential for convenient clinical dosing regimens.[1][4] The compound has been shown to possess drug-like qualities that support its development as a therapeutic candidate.[4]

Table 1: In Vivo Pharmacokinetic Parameters of ATSP-7041



Species	Half-life (t½)	Clearance (CL)	Route of Administration	Dosing
Mouse	~1.5 hours[1][5]	43.5 - 52.2 mL/h/kg[1]	Intravenous (i.v.)	15, 20, 30 mg/kg[6]
Rat	~2.1 hours[1]	6.1 - 12.5 mL/h/kg[1]	Intravenous (i.v.)	5, 20, 60 mg/kg[6]
Monkey	~18.3 hours[1][5]	11.5 mL/h/kg[1]	Intravenous (i.v.)	0.5 mg/kg[6]

Absorption and Distribution

ATSP-7041 has been shown to efficiently penetrate cell membranes, a critical attribute for targeting intracellular protein-protein interactions.[1][4][5] Studies utilizing a fluorescently labeled analog of **ATSP-7041** (FAM-**ATSP-7041**) have demonstrated its diffused intracellular localization.[1][5]

Quantitative whole-body autoradiography (QWBA) in rats using radiolabeled [3H]-ATSP-7041 revealed broad tissue distribution following intravenous administration.[1][7][8] The compound distributes extensively throughout the body, with notable concentrations in highly vascularized tissues.[1][7] Importantly, there was no evidence of accumulation in any specific subset of tissues, and distribution to the brain and central nervous system was limited.[1][7]

Metabolism and Excretion

ATSP-7041 demonstrates metabolic stability. In vitro studies using human liver S9 fractions showed negligible metabolism of the compound.[9][10] Furthermore, it exhibited limited inhibition of major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP3A4, and CYP2D6, suggesting a low potential for CYP-mediated drug-drug interactions.[9] [10]

The primary route of elimination for **ATSP-7041** appears to be through hepatobiliary excretion. [9][11] Studies have identified **ATSP-7041** as a substrate for Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1.[9][12][13] This transporter-mediated uptake into hepatocytes likely contributes to its biliary clearance.[9]

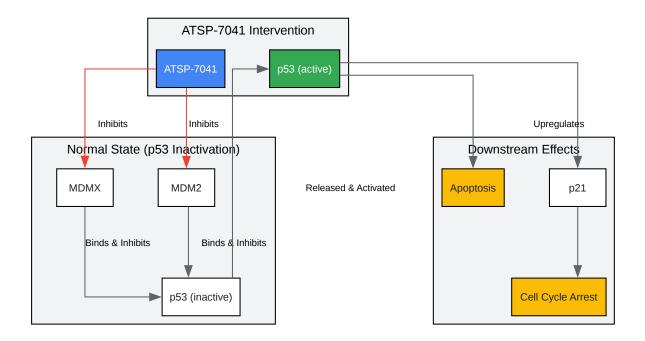


Table 2: In Vitro Transporter Interactions of ATSP-7041

Transporter	Interaction	IC50 Value
OATP1B1	Substrate and Inhibitor[9][13]	0.81 μM[9][11]
P-glycoprotein (P-gp)	Inhibitor[9][10]	Not specified
Breast Cancer Resistance Protein (BCRP)	Inhibitor[9][10]	Not specified

Mechanism of Action: p53 Pathway Reactivation

ATSP-7041 functions by disrupting the interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX.[1][3] In many cancers with wild-type p53, the overexpression of MDM2 and/or MDMX leads to the inhibition of p53's tumor-suppressive functions.[2] By binding with high affinity to both MDM2 and MDMX, ATSP-7041 liberates p53 from this inhibition.[1][14] This reactivation of p53 leads to the transcription of downstream target genes, such as p21, which induces cell-cycle arrest and apoptosis in cancer cells.[1][5]





Click to download full resolution via product page

Figure 1: Signaling pathway of **ATSP-7041** in reactivating the p53 tumor suppressor function.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic data. The following summarizes the key experimental designs employed in the characterization of **ATSP-7041**.

In Vivo Pharmacokinetic Studies

- Animal Models: Female nude mice, Sprague-Dawley rats, and cynomolgus monkeys were used for pharmacokinetic profiling.[1]
- Administration: ATSP-7041 was administered intravenously (i.v.).[1]
- Sampling: For mice, a sparse sampling method was used, while serial sampling was employed for rats and monkeys.[6]
- Analysis: Plasma concentrations of ATSP-7041 were determined at various time points to calculate pharmacokinetic parameters such as half-life and clearance.

Tissue Distribution Studies

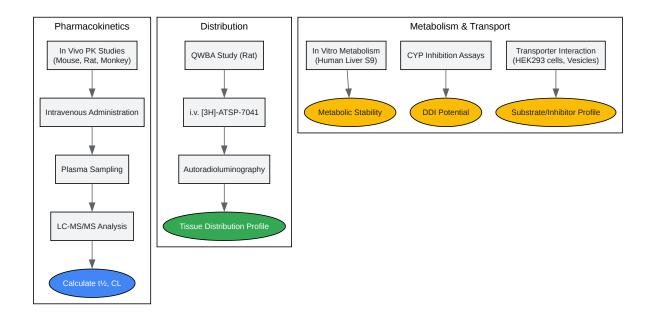
- Methodology: Quantitative Whole-Body Autoradiography (QWBA) was performed in male Long-Evans rats.[1][7]
- Radiolabeling: A tritiated form of ATSP-7041 ([3H]-ATSP-7041) was used.[1][7]
- Administration: A single intravenous dose of [3H]-ATSP-7041 was administered.[1][7]
- Analysis: Whole-body autoradioluminograms were generated at different time points postdose to visualize the distribution of radioactivity in various tissues.[1][7]

In Vitro Metabolism and Transporter Assays

Metabolic Stability: The metabolic stability of ATSP-7041 was assessed in human liver S9 fractions.[9][10]



- CYP Inhibition: The inhibitory potential of **ATSP-7041** against major CYP450 enzymes was evaluated in yeast microsomes or S9 fractions.[9][10]
- Transporter Interaction:
 - Uptake Studies: HEK293 cells overexpressing specific transporters (e.g., OATP1B1) were
 used to investigate ATSP-7041 as a potential substrate.[9][11]
 - Inhibition Studies: The inhibitory effect of ATSP-7041 on transporter activity (OATPs, P-gp, BCRP) was determined using reversed membrane vesicles or transporter-expressing cells with known substrates.[9][10]



Click to download full resolution via product page

Figure 2: Experimental workflow for the pharmacokinetic characterization of ATSP-7041.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Stapled α-helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bridging the gap [soci.org]
- 3. benchchem.com [benchchem.com]
- 4. Data: ATSP-7041 as first-in-class p53 pathway re-activator for solid/ hematologic cancers |
 EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification of the Stapled α-Helical Peptide ATSP-7041 as a Substrate and Strong Inhibitor of OATP1B1 In Vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the Stapled α-Helical Peptide ATSP-7041 as a Substrate and Strong Inhibitor of OATP1B1 In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of ATSP-7041: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366428#pharmacokinetic-properties-of-atsp-7041]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com